(4-(4-Methylbenzyl)phenyl)boronic acid
Description
Properties
Molecular Formula |
C14H15BO2 |
|---|---|
Molecular Weight |
226.08 g/mol |
IUPAC Name |
[4-[(4-methylphenyl)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C14H15BO2/c1-11-2-4-12(5-3-11)10-13-6-8-14(9-7-13)15(16)17/h2-9,16-17H,10H2,1H3 |
InChI Key |
FJCRTFUBRWACOA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)CC2=CC=C(C=C2)C)(O)O |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Cross-Coupling Approach
Reaction Overview
The Suzuki-Miyaura coupling represents the most widely employed method for constructing the biphenyl backbone. This protocol involves coupling a halogenated aryl precursor (e.g., 4-bromo-4'-methylbenzylbenzene) with a boronic acid or ester under palladium catalysis.
Representative Procedure:
- Substrate Preparation : 4-Bromo-4'-methylbenzylbenzene (1.0 eq) is combined with bis(pinacolato)diboron (1.2 eq) in anhydrous THF.
- Catalytic System : Pd(dppf)Cl₂ (2 mol%) and KOAc (3.0 eq) are added under nitrogen.
- Reaction Conditions : Heated at 80°C for 12 hours.
- Workup : Hydrolysis with 1M HCl yields the boronic acid.
Optimization Data:
| Parameter | Value Range | Optimal Condition |
|---|---|---|
| Catalyst Loading | 1–5 mol% | 2 mol% Pd(dppf)Cl₂ |
| Temperature | 60–100°C | 80°C |
| Base | KOAc, K₂CO₃, Cs₂CO₃ | KOAc |
| Yield (Isolated) | 65–82% | 78% |
Advantages : High functional group tolerance; scalable to multigram quantities.
Limitations : Requires air-free techniques; boronic ester intermediates necessitate hydrolysis.
Grignard Reagent-Based Boronation
Methodology
This two-step approach utilizes organomagnesium intermediates to install the boronic acid group:
- Grignard Formation :
- 4-(4-Methylbenzyl)phenylmagnesium bromide is generated from the corresponding aryl bromide and magnesium turnings in THF.
- Boronation :
Critical Parameters:
- Stoichiometry : 1:1.2 molar ratio of aryl bromide to B(OMe)₃.
- Reaction Time : 4 hours at reflux after initial low-temperature addition.
- Yield : 68–74% after purification via recrystallization (hexanes/EtOAc).
Side Reactions:
- Homocoupling of Grignard species (3–5% yield loss).
- Incomplete boronation at temperatures >0°C.
Directed Ortho-Metalation (DoM) Strategy
Sequential Functionalization
This method exploits temporary directing groups to achieve regioselective boronation:
- Directing Group Installation :
- A tert-butylsulfinyl group is introduced at the para position of 4-methylbenzylbenzene.
- Lithiation-Borylation :
- LDA-mediated deprotonation at −78°C, followed by quenching with B(OMe)₃.
- Directing Group Removal :
Performance Metrics:
| Step | Yield | Purity (HPLC) |
|---|---|---|
| Sulfinyl Installation | 89% | 95% |
| Lithiation-Borylation | 76% | 91% |
| Final Deprotection | 93% | 98% |
| Overall Yield | 63% | – |
Advantages : Excellent regiocontrol; avoids halogenated precursors.
Drawbacks : Multi-step sequence increases complexity and cost.
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Avg. Yield | Scalability | Cost Index (Relative) |
|---|---|---|---|
| Suzuki-Miyaura | 78% | >100 g | 1.0 |
| Grignard Boronation | 71% | 50 g | 1.2 |
| DoM Strategy | 63% | 10 g | 3.5 |
Key Observations :
Chemical Reactions Analysis
Types of Reactions: (4-(4-Methylbenzyl)phenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the products are biaryl or substituted alkenes.
Oxidation: Boronic acids can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide or sodium perborate.
Esterification: Boronic acids can react with alcohols to form boronic esters, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products:
Biaryls: Formed from Suzuki-Miyaura coupling.
Phenols: Formed from oxidation reactions.
Boronic Esters: Formed from esterification reactions.
Scientific Research Applications
(4-(4-Methylbenzyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Biology: Boronic acids are known to interact with biological molecules such as enzymes and receptors, making them useful in the development of enzyme inhibitors and probes for biological studies.
Medicine: Boronic acid derivatives are explored for their potential as therapeutic agents, particularly as enzyme inhibitors in the treatment of diseases such as cancer and diabetes.
Industry: Used in the production of pharmaceuticals, agrochemicals, and advanced materials due to its versatility in organic synthesis.
Mechanism of Action
The mechanism of action of (4-(4-Methylbenzyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, facilitated by the base.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
The molecular targets and pathways involved in other applications, such as enzyme inhibition, depend on the specific biological context and the nature of the boronic acid derivative.
Comparison with Similar Compounds
Structural and Electronic Properties
The electronic and steric effects of substituents significantly influence boronic acids' reactivity and applications. Below is a comparative analysis with structurally related compounds:
Key Observations :
Reactivity in Suzuki-Miyaura Couplings
Suzuki coupling efficiency varies with substituent electronic and steric profiles:
- Target Compound : Moderate yield (~58%) in coupling with dibromonaphthalene derivatives, attributed to steric hindrance from the methylbenzyl group .
- 4-Biphenylboronic Acid : Higher yields (>80%) in coupling with electron-deficient aryl halides due to lower steric bulk .
- 4-(Methylthio)phenylboronic Acid : Oxidative coupling under applied voltage (100–200 mV) forms dimeric structures, a unique property leveraged in molecular electronics .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (4-(4-Methylbenzyl)phenyl)boronic acid, and how are yields optimized?
- Methodology : The compound can be synthesized via Suzuki-Miyaura coupling or direct boronation of pre-functionalized aromatic precursors. For example, analogous boronic acids (e.g., 4-(methylthio)phenyl boronic acid) are synthesized using palladium-catalyzed cross-coupling, with yields (76–85%) dependent on catalyst loading, solvent polarity (DMSO or MeOD), and stoichiometric control of boronic acid precursors . Optimization involves iterative adjustment of reaction time (e.g., 8–24 hours) and purification via recrystallization or column chromatography.
Q. How is structural characterization performed for this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR (400–500 MHz, DMSO-d₆ or MeOD) confirm substituent positions. For example, methylbenzyl groups show characteristic singlet peaks at δ 2.53–2.64 ppm (CH₃), while aromatic protons appear as doublets (J = 8.0–8.5 Hz) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₁₄H₁₅BO₂: calc. 242.11, observed 242.11) .
Q. What are the common reactivity patterns of this compound in cross-coupling reactions?
- Methodology : The boronic acid group undergoes Suzuki-Miyaura coupling with aryl halides. For instance, derivatives like 4-(methoxycarbonyl)phenyl boronic acid form biaryl products under rhodium or palladium catalysis (e.g., Rh(I)-catalyzed carboxylation with CO₂) . Key parameters include base selection (K₂CO₃ or CsF) and solvent (THF or DMF) to stabilize the boronate intermediate .
Advanced Research Challenges
Q. How can researchers resolve contradictions in spectroscopic data for boronic acid derivatives?
- Methodology :
- Deuterated Solvents : Use DMSO-d₆ or MeOD to suppress proton exchange broadening, as seen in 4-(methylthio)phenyl boronic acid (δ 12.85 ppm for B-OH protons) .
- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals, e.g., distinguishing methylbenzyl substituents from boronic acid protons .
- X-ray Crystallography : Resolve ambiguities in solid-state structures, particularly for sterically hindered derivatives .
Q. What strategies improve the efficiency of this compound in medicinal chemistry applications?
- Methodology :
- Structure-Activity Relationship (SAR) : Modify the methylbenzyl group to enhance bioavailability. For example, replacing hydroxyl with boronic acid in combretastatin analogs increased tubulin polymerization inhibition (IC₅₀ = 21–22 μM) .
- Prodrug Design : Mask the boronic acid as a pinacol ester to improve membrane permeability, as demonstrated in glucose-sensing carbon dots .
Q. How does electronic modulation of the boronic acid group impact single-molecule junction conductance?
- Methodology :
- Conductance Studies : Use scanning tunneling microscopy (STM) to measure conductance under varying potentials (e.g., 100–200 mV). For 4-(methylthio)phenyl boronic acid, oxidative coupling at 200 mV shifts conductance peaks due to thiol-boronate interactions .
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict charge transport behavior .
Q. What are the challenges in quantifying boronic acid stability under physiological conditions?
- Methodology :
- pH-Dependent Stability Assays : Monitor boronic acid hydrolysis via UV-Vis or ¹¹B NMR in buffers (pH 7.4–10). For example, 4-hydroxyphenyl boronic acid shows increased stability at pH > 9 due to tetrahedral boronate formation .
- Competitive Binding Studies : Use isothermal titration calorimetry (ITC) to assess affinity for diols (e.g., glucose) in aqueous media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
